1-Ethynyl-4-(trimethoxymethyl)benzene
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Overview
Description
1-Ethynyl-4-(trimethoxymethyl)benzene is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol It is characterized by the presence of an ethynyl group attached to a benzene ring, which is further substituted with a trimethoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-(trimethoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-bromo-1-ethynylbenzene with trimethyl orthoformate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation or recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-(trimethoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the ethynyl group can yield alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are effective.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Ethynyl-4-(trimethoxymethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-(trimethoxymethyl)benzene involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
1-Ethynyl-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trimethoxymethyl group.
1-Ethynyl-4-methylbenzene: Similar structure but with a methyl group instead of a trimethoxymethyl group.
Uniqueness: 1-Ethynyl-4-(trimethoxymethyl)benzene is unique due to the presence of the trimethoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and research .
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-ethynyl-4-(trimethoxymethyl)benzene |
InChI |
InChI=1S/C12H14O3/c1-5-10-6-8-11(9-7-10)12(13-2,14-3)15-4/h1,6-9H,2-4H3 |
InChI Key |
ZEENQNCOKOOISM-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=C(C=C1)C#C)(OC)OC |
Origin of Product |
United States |
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